1-(1-Methylazetidin-3-yl)ethanol
CAS No.:
Cat. No.: VC16011016
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO |
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Molecular Weight | 115.17 g/mol |
IUPAC Name | 1-(1-methylazetidin-3-yl)ethanol |
Standard InChI | InChI=1S/C6H13NO/c1-5(8)6-3-7(2)4-6/h5-6,8H,3-4H2,1-2H3 |
Standard InChI Key | MCGGNCUHFFNTAE-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CN(C1)C)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
1-(1-Methylazetidin-3-yl)ethanol consists of a saturated four-membered azetidine ring with:
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A methyl group at the nitrogen atom (1-position).
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An ethanol substituent (-CH2CH2OH) at the 3-position of the ring.
The azetidine ring’s inherent strain (approximately 25–30 kcal/mol due to its small ring size) and the electron-donating methyl group influence its reactivity and conformational stability .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
Density | ~0.95–1.05 g/cm³ (estimated) |
Boiling Point | 180–200°C (predicted) |
LogP (Partition Coefficient) | ~0.2 (indicating moderate hydrophilicity) |
Solubility | Miscible in polar solvents (e.g., water, ethanol) |
The hydroxyl group enhances water solubility, while the azetidine ring contributes to steric hindrance and potential hydrogen-bonding interactions .
Synthesis and Manufacturing
Ring-Closing Strategies
Azetidine rings are commonly synthesized via cyclization reactions. For 1-(1-Methylazetidin-3-yl)ethanol, potential routes include:
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Gabriel Synthesis: Reaction of a β-amino alcohol with phthalimide, followed by deprotection.
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Nucleophilic Ring-Opening: Using epichlorohydrin derivatives with methylamine to form the azetidine backbone.
Functionalization Steps
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Methylation: Introducing the methyl group via alkylation of the azetidine nitrogen using methyl iodide or dimethyl sulfate.
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Ethanol Attachment: Hydroxyl group introduction through reduction of a ketone precursor (e.g., using NaBH4 or LiAlH4) .
Industrial Scale-Up
Optimized conditions for large-scale production may involve:
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Catalytic Hydrogenation: To reduce intermediates efficiently.
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Continuous-Flow Reactors: Enhancing yield and minimizing byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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Azetidine ring protons: δ 2.5–3.5 ppm (complex splitting due to ring strain).
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Methyl group (N–CH3): δ 2.1–2.3 ppm (singlet).
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Ethanol protons: δ 1.2–1.4 ppm (-CH2CH2OH), δ 3.6–3.8 ppm (-OH).
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¹³C NMR:
Mass Spectrometry
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ESI-MS: Predominant peak at m/z 115.17 (M+H)+.
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Fragmentation patterns include loss of H2O (m/z 97.12) and ring-opening products.
Industrial and Research Applications
Pharmaceutical Intermediates
1-(1-Methylazetidin-3-yl)ethanol serves as a precursor for:
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Chiral Ligands: In asymmetric catalysis.
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Bioactive Molecules: Functionalization into analgesics or antivirals .
Material Science
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Polymer Modification: Incorporation into polyamides for enhanced thermal stability.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Ni).
Future Research Directions
Unresolved Questions
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Metabolic Pathways: In vivo stability and detoxification mechanisms.
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Stereochemical Effects: Impact of azetidine ring puckering on biological activity.
Computational Modeling
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